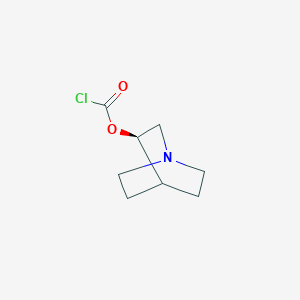

(R)-quinuclidin-3-yl carbonochloridate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZRZSJIVMRBU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Quinuclidin-3-yl Carbonochloridate: A Technical Guide for Drug Development Professionals

Introduction: (R)-Quinuclidin-3-yl carbonochloridate is a chiral chemical intermediate of significant interest in pharmaceutical synthesis. Its structure incorporates the rigid, bicyclic quinuclidine framework, which is a key pharmacophore in a variety of biologically active molecules. The carbonochloridate functional group makes it a highly reactive electrophile, primarily utilized for introducing the (R)-quinuclidin-3-yl moiety into target structures. Due to its high reactivity, it is typically generated and used in situ without isolation. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols relevant to its synthesis and application, particularly in the production of muscarinic receptor antagonists like Solifenacin.[1][2]

Chemical and Physical Properties

This compound is generally not isolated as a stable product; therefore, extensive physical property data is not available. It is prepared and used in solution as a reactive intermediate. The properties of its essential precursor, (R)-3-quinuclidinol, are well-documented and provided below for reference.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | (R)-3-Quinuclidinol (Precursor) |

| CAS Number | 201660-37-9[3] | 25333-42-0 |

| Molecular Formula | C₈H₁₂ClNO₂[3] | C₇H₁₃NO |

| Molecular Weight | 189.64 g/mol [3] | 127.18 g/mol |

| Appearance | Not Isolated (Used in solution) | White crystalline powder |

| Melting Point | Not Applicable | 221-224 °C |

| Boiling Point | Not Applicable | ~246 °C |

| Solubility | Soluble in organic solvents (e.g., THF, Toluene) | Highly soluble in water (>1000 g/L at 20°C) and alcohols |

Reactivity and Stability

The core of the compound's utility lies in the electrophilic nature of the carbonochloridate group [-OC(O)Cl]. The carbonyl carbon is highly susceptible to nucleophilic attack, making the compound an excellent reagent for acylation.

-

Stability: this compound is unstable and moisture-sensitive. It readily hydrolyzes in the presence of water and is prone to degradation at elevated temperatures. Reactions are typically conducted under anhydrous conditions and at low temperatures (0-25 °C) to prevent decomposition and potential racemization of the chiral center.[1]

-

Reactivity with Nucleophiles: The primary reaction pathway is nucleophilic acyl substitution. It reacts efficiently with:

-

Amines: to form stable carbamates.

-

Alcohols: to yield carbonate esters.

-

-

Byproduct Management: These reactions generate hydrogen chloride (HCl) as a byproduct. The quinuclidine nitrogen is basic and can be protonated by HCl, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N), is typically added as an "HCl scavenger".[1]

Experimental Protocols

As this compound is a transient intermediate, the following protocols describe the synthesis of its enantiomerically pure precursor and a representative example of its in situ generation and subsequent reaction to form a carbamate, a key step in the synthesis of Solifenacin.[1][2]

Protocol 1: Asymmetric Synthesis of (R)-3-Quinuclidinol (Precursor)

This protocol describes the asymmetric hydrogenation of 3-quinuclidinone hydrochloride to produce the chiral alcohol precursor.

Materials:

-

3-Quinuclidinone Hydrochloride

-

Chiral Ruthenium Catalyst (e.g., RuCl₂[(S)-BINAP][(R)-IPHAN])

-

Potassium tert-butoxide (t-BuOK)

-

Isopropanol (anhydrous)

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

Procedure:

-

To a high-pressure autoclave, add 3-quinuclidinone hydrochloride and the chiral ruthenium catalyst system in a molar ratio of approximately 1000:1.[4]

-

Add anhydrous isopropanol as the solvent, followed by potassium tert-butoxide (t-BuOK) as the base.

-

Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 bar.

-

Stir the reaction mixture at 25 °C for 16 hours.

-

Monitor the reaction for completion by Gas Chromatography (GC). A conversion of >99% and an enantiomeric excess (ee) of >99% is expected.[4]

-

Upon completion, carefully vent the hydrogen gas.

-

Add concentrated hydrochloric acid to the reaction mixture to protonate the product.

-

Stir the mixture and recrystallize the resulting hydrochloride salt from ethyl acetate.

-

Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to obtain (R)-3-quinuclidinol hydrochloride with high yield and purity.[4]

Protocol 2: In Situ Generation of this compound and Synthesis of Solifenacin

This protocol details the formation of the reactive carbonochloridate intermediate from (R)-3-quinuclidinol using triphosgene, followed immediately by reaction with an amine to form the final carbamate product.

Materials:

-

(R)-3-Quinuclidinol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (R)-3-quinuclidinol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.0 eq) to the solution.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.

-

Slowly add the triphosgene solution dropwise to the (R)-3-quinuclidinol solution at 0 °C. The formation of this compound occurs in situ.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.9 eq) in anhydrous THF to the reaction mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Quench the reaction by carefully adding water.

-

Adjust the pH to ~2 with dilute hydrochloric acid and extract with ethyl acetate to remove impurities.

-

Adjust the pH of the aqueous layer to ~9 with a saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (Solifenacin free base).

-

The crude product can be further purified by column chromatography or by salt formation (e.g., succinate salt) and recrystallization.[5]

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of the (R)-3-Quinuclidinol precursor.

Caption: In situ generation and reaction of the intermediate.

References

- 1. This compound | 201660-37-9 | Benchchem [benchchem.com]

- 2. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 5. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-Quinuclidin-3-yl Carbonochloridate (CAS 201660-37-9): Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-quinuclidin-3-yl carbonochloridate, with CAS number 201660-37-9, is a pivotal chiral intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid quinuclidine core and reactive carbonochloridate moiety make it a valuable building block, particularly in the development of muscarinic receptor antagonists. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its critical role in the production of therapeutic agents such as solifenacin. Detailed experimental protocols and a summary of relevant quantitative data are presented to support researchers in its effective utilization.

Chemical Properties and Data

This compound is a chiral chloroformate ester. The high electrophilicity of the carbonyl carbon in the carbonochloridate group is central to its reactivity, primarily through nucleophilic acyl substitution.[1] This reactivity is harnessed in the formation of carbamates and carbonate esters.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 201660-37-9 | [2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 189.64 g/mol | [2] |

| InChI Key | WGNZRZSJIVMRBU-ZETCQYMHSA-N | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage | 2-8°C, under inert atmosphere | General knowledge |

Table 2: Spectroscopic Data (Predicted)

While detailed experimental spectra for this reactive intermediate are not widely published, the following are expected characteristic peaks based on its structure.

| Spectroscopy | Expected Chemical Shifts/Bands |

| ¹H NMR | Signals corresponding to the protons of the quinuclidine ring system and a downfield shift for the proton at the C3 position due to the electron-withdrawing carbonochloridate group. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the carbonochloridate group is expected to appear in the range of 160-165 ppm.[3] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration in the chloroformate group, typically in the region of 1760-1790 cm⁻¹. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step that requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center.[1] The process begins with the synthesis of its precursor, (R)-quinuclidin-3-ol.

Synthesis of (R)-Quinuclidin-3-ol from 3-Quinuclidinone

The enantiomerically pure (R)-quinuclidin-3-ol is most commonly produced via the asymmetric reduction of the prochiral substrate, 3-quinuclidinone.[1] Biocatalytic methods are often employed for their high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone

This protocol is adapted from a method using Rhodococcus erythropolis cells.

-

Materials: 3-quinuclidinone hydrochloride, glucose, wet cells of R. erythropolis, phosphate buffer (100 mM, pH 8.0), potassium carbonate (K₂CO₃), dichloromethane (CH₂Cl₂), acetone.

-

Procedure:

-

To a suspension of resting R. erythropolis cells (8.5 g, wet weight) in 125 ml of phosphate buffer (100 mM, pH 8.0), add 3-quinuclidinone hydrochloride (1.0 g, 6.2 mmol) and glucose (3.3 g).[4]

-

Incubate the mixture at 37°C with shaking at 200 rpm for 30 hours.[4]

-

Monitor the reaction progress using a suitable chromatographic method (e.g., GC or HPLC).

-

After the reaction is complete, centrifuge the mixture at 7875×g for 20 minutes.[4]

-

Collect the supernatant and wash the cell pellet with water, followed by another centrifugation. Combine the supernatants.[4]

-

Alkalify the combined supernatants to pH 12 by adding K₂CO₃.[4]

-

Evaporate the mixture under reduced pressure to obtain a residue.

-

Extract the residue with CH₂Cl₂. Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.[4]

-

Purify the crude product by trituration with acetone and concentrate under vacuum to yield (R)-3-quinuclidinol as a white powder.[4] A typical yield is around 93% with an enantiomeric excess of >99%.[4]

-

Synthesis of this compound

This step involves the reaction of (R)-quinuclidin-3-ol with a phosgene equivalent, such as diphosgene or triphosgene. The reaction is typically performed at low temperatures to prevent side reactions and racemization.[1]

Experimental Protocol: Synthesis using Diphosgene

-

Materials: (R)-3-quinuclidinol, tetrahydrofuran (THF), diphosgene, ice-water bath.

-

Procedure:

-

Dissolve 10.0 g of (R)-3-quinuclidinol in 600.0 ml of THF.[5]

-

Cool the solution in an ice-water bath.

-

Slowly add 20.0 g of diphosgene dropwise to the cooled solution.[5]

-

After the addition is complete, continue to stir the reaction mixture in the ice-water bath and then allow it to warm to room temperature and react for 16 hours.[5]

-

Concentrate the reaction mixture under reduced pressure to obtain this compound. A yield of approximately 13.8 g can be expected.[5]

-

Application in the Synthesis of Solifenacin

This compound is a key intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[1] The synthesis involves the reaction of the carbonochloridate with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Table 3: Influence of Solvent on the Overall Yield of Solifenacin Succinate

The choice of solvent for the formation of this compound and its subsequent reaction has a significant impact on the overall yield of solifenacin succinate.

| Solvent | Overall Yield of Solifenacin Succinate (%) |

| Acetonitrile | 63 |

| Tetrahydrofuran (THF) | 61 |

| Dioxane | 47 |

| Dichloromethane | 29 |

Data adapted from a patent describing the synthesis process.[5]

Experimental Workflow: Synthesis of Solifenacin

Mechanism of Action of Solifenacin and Signaling Pathway

Solifenacin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[1] In the bladder, acetylcholine binding to M3 receptors is the primary trigger for the contraction of the detrusor muscle. By blocking this interaction, solifenacin leads to smooth muscle relaxation, allowing the bladder to hold a larger volume of urine and reducing the symptoms of overactive bladder.

Signaling Pathway: Solifenacin's Antagonism of the M3 Muscarinic Receptor

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its stereospecific synthesis and subsequent reactions are crucial for the production of enantiomerically pure drugs like solifenacin. A thorough understanding of its chemical properties, synthetic routes, and the mechanism of action of the final drug products is essential for researchers and drug development professionals working in this area. The protocols and data presented in this guide aim to provide a solid foundation for the successful application of this important chemical entity.

References

(R)-quinuclidin-3-yl carbonochloridate molecular structure and weight

An In-Depth Technical Guide on (R)-quinuclidin-3-yl carbonochloridate

This guide provides a comprehensive overview of the molecular structure, properties, and key reactions of this compound, a chiral chloroformate ester utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its quantitative attributes.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 189.64 g/mol | [1][2] |

| CAS Number | 201660-37-9 | [1][2] |

| InChI Key | WGNZRZSJIVMRBU-ZETCQYMHSA-N | [1] |

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably for its role in creating carbamate linkages with a defined stereochemistry. The protocols outlined below are based on established chemical transformations involving this reagent.

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of enantiomerically pure (R)-quinuclidin-3-ol with a phosgenation reagent. This conversion is crucial for activating the hydroxyl group for subsequent nucleophilic substitution reactions.

Methodology:

-

Reactant Preparation: Enantiomerically pure (R)-quinuclidin-3-ol is dissolved in a suitable aprotic solvent.

-

Phosgenation: A phosgenation agent (e.g., phosgene, diphosgene, or triphosgene) is introduced to the solution. The reaction is typically carried out at low temperatures, often between 0°C and 25°C, to minimize side reactions and prevent degradation of the product.[1]

-

Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting alcohol.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully worked up to remove excess reagents and byproducts. The final product, this compound, is then isolated and purified.

Carbamate Formation

A principal application of this compound is its reaction with primary or secondary amines to form carbamates. This reaction is thermodynamically favorable and proceeds with high fidelity, retaining the stereochemistry of the quinuclidine core.[1] This is a key step in the synthesis of molecules like Solifenacin, a muscarinic receptor antagonist.[1]

Methodology:

-

Reactant Mixture: this compound is reacted with a primary (R'-NH₂) or secondary (R'R''-NH) amine.

-

Base Addition: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1]

-

Solvent: An appropriate inert solvent is used to facilitate the reaction.

-

Product Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbonochloridate, leading to the formation of a stable carbamate linkage.

-

Purification: The resulting carbamate product is then purified from the reaction mixture.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from (R)-quinuclidin-3-ol to a generic carbamate product via the this compound intermediate.

Caption: Synthetic pathway of this compound and its use in carbamate formation.

References

An In-Depth Technical Guide to the Synthesis of (R)-Quinuclidin-3-yl Carbonochloridate from (R)-Quinuclidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-quinuclidin-3-yl carbonochloridate from (R)-quinuclidin-3-ol, a critical intermediate in the development of various pharmaceuticals, most notably muscarinic receptor antagonists such as Solifenacin. This document details the underlying chemistry, optimized reaction conditions, a step-by-step experimental protocol, and the subsequent application of this versatile building block in drug discovery workflows.

Introduction

This compound is a chiral chloroformate ester valued for its ability to introduce the (R)-quinuclidin-3-yl moiety into target molecules. This is particularly significant in the synthesis of compounds targeting the muscarinic acetylcholine receptors, where stereochemistry plays a pivotal role in determining pharmacological activity. The conversion of the parent alcohol, (R)-quinuclidin-3-ol, to the more reactive carbonochloridate is a key activation step, enabling efficient coupling with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

The primary synthetic route involves a phosgenation reaction. Due to the high toxicity of phosgene gas, safer and more manageable phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are now standard in both laboratory and industrial settings. This guide will focus on the use of triphosgene for this transformation.

Reaction Mechanism and Optimization

The synthesis of this compound from (R)-quinuclidin-3-ol using triphosgene proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen of (R)-quinuclidin-3-ol attacks a carbonyl carbon of triphosgene, which acts as a phosgene source. This reaction is facilitated by a non-nucleophilic base, typically triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Key parameters that require careful optimization to ensure high yield and purity, while minimizing side reactions and preserving the stereochemical integrity of the chiral center, include temperature and reactant stoichiometry.[1] Maintaining a low reaction temperature, generally between 0°C and 25°C, is crucial to prevent degradation of the product and minimize the risk of racemization.[1]

Table 1: Key Reaction Parameters and Their Effects

| Parameter | Recommended Range | Rationale |

| Temperature | 0 - 25 °C | Minimizes product degradation and potential racemization.[1] |

| Phosgenating Agent | Triphosgene | Safer alternative to phosgene gas.[1] |

| Base | Triethylamine | Acts as an HCl scavenger, preventing protonation of the quinuclidine nitrogen and driving the reaction to completion.[1] |

| Reactant Stoichiometry (Triphosgene:(R)-quinuclidin-3-ol) | ~0.4:1 (molar ratio) | Sufficient to generate the necessary amount of phosgene in situ. |

| Reactant Stoichiometry (Base:(R)-quinuclidin-3-ol) | >1:1 (molar ratio) | To neutralize the generated HCl. |

| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, THF) | To prevent hydrolysis of the chloroformate and dissolve reactants. |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (R)-quinuclidin-3-ol using triphosgene and triethylamine.

Materials:

-

(R)-quinuclidin-3-ol

-

Triphosgene

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, dissolve (R)-quinuclidin-3-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

-

Reaction: Slowly add the triphosgene solution to the stirred solution of (R)-quinuclidin-3-ol and triethylamine at 0 °C over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous dichloromethane.

-

Isolation of Product: Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound. Due to the reactivity of the product, it is often used immediately in the next synthetic step without extensive purification. For applications requiring the isolated product, purification can be attempted by crystallization from a non-polar solvent at low temperature, though care must be taken to avoid decomposition.[2][3][4]

Quantitative Data:

While specific yields for the isolated this compound are not widely reported due to its common in-situ use, the conversion to subsequent products, such as carbamates, is typically high, often exceeding 90%.

Table 2: Representative Yields for Carbamate Formation

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (R)-Quinuclidin-3-ol | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (with activating agent) | Solifenacin | High | Benchchem |

Mandatory Visualizations

Logical Relationship: Synthesis Pathway

Caption: Synthesis pathway from (R)-quinuclidin-3-ol to a carbamate.

Signaling Pathway: Muscarinic M3 Receptor Antagonism

Caption: Simplified signaling pathway of muscarinic M3 receptor antagonism.

Experimental Workflow: In Vitro Screening of Muscarinic Antagonists

Caption: A typical in vitro screening workflow for muscarinic antagonists.

Conclusion

The synthesis of this compound is a fundamental transformation in medicinal chemistry, providing a versatile intermediate for the construction of a wide range of biologically active molecules. The use of triphosgene offers a safe and efficient method for this conversion, and careful control of reaction conditions is paramount to achieving high yields and maintaining stereochemical purity. The subsequent application of this intermediate in the synthesis of muscarinic receptor antagonists highlights its importance in the development of therapeutics for conditions such as overactive bladder. The workflows and pathways described herein provide a framework for the rational design and screening of new drug candidates based on the privileged (R)-quinuclidin-3-yl scaffold.

References

An In-depth Technical Guide on the Electrophilic Character of (R)-quinuclidin-3-yl carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic character of (R)-quinuclidin-3-yl carbonochloridate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, reactivity, and the mechanistic underpinnings of its electrophilicity, supported by experimental protocols and quantitative data.

Introduction

This compound is a chiral chloroformate ester recognized for its significant role as a building block in medicinal chemistry. Its pronounced electrophilic nature is central to its utility, enabling the facile introduction of the (R)-quinuclidin-3-yl moiety into target molecules. This is particularly crucial in the development of selective muscarinic receptor antagonists, such as solifenacin, where the stereochemistry of the quinuclidine core is critical for pharmacological activity.[1] The high reactivity of the carbonochloridate group, coupled with the stereochemical integrity of the quinuclidine scaffold, makes this reagent a valuable tool in asymmetric synthesis.

Fundamental Electrophilic Character and Reactivity

The key to the reactivity of this compound lies in the carbonochloridate functional group, -OC(O)Cl. The carbonyl carbon within this group is highly electrophilic due to the strong inductive electron-withdrawing effects of the two adjacent electronegative atoms: the ester oxygen and the chlorine atom.[1] This electron deficiency makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.

The principal reaction pathway for this compound is nucleophilic acyl substitution . This is typically a two-step addition-elimination mechanism.[1]

-

Nucleophilic Addition: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, expelling the chloride ion (Cl⁻), a good leaving group, and forming a new bond between the carbonyl carbon and the nucleophile.[1]

The primary reactions involving this compound include:

-

Reaction with amines to form stable carbamates.[1]

-

Reaction with alcohols to yield carbonate esters.[1]

-

Reaction with carboxylic acids to produce mixed carboxylic-carbonic anhydrides.[1]

These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

Quantitative Insights into Electrophilicity

The reactivity of the aryl chloroformates was found to increase with the electron-withdrawing ability of the substituent on the phenyl ring, as shown in the table below. This trend highlights the sensitivity of the electrophilic carbonyl center to electronic effects.

| Aryl Chloroformate | Relative Reactivity Order |

| 4-methoxyphenyl chloroformate | 1 (Least Reactive) |

| phenyl chloroformate | 2 |

| 4-chlorophenyl chloroformate | 3 |

| 4-nitrophenyl chloroformate | 4 (Most Reactive) |

Table 1: Relative reactivity of aryl chloroformates with quinuclidines. This data is extrapolated from a study on aryl chloroformates and serves as a qualitative guide to the electrophilic nature of chloroformates.

This trend strongly suggests that the electrophilic character of the carbonyl carbon is a critical determinant of the reaction rate. By analogy, the electron-donating character of the quinuclidinyl group in this compound would likely modulate its reactivity compared to aryl chloroformates.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of its precursor, (R)-quinuclidin-3-ol, with a phosgenation agent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more convenient alternative to phosgene gas.

Materials:

-

(R)-quinuclidin-3-ol

-

Triphosgene

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)[2]

-

Non-nucleophilic base (e.g., triethylamine or pyridine)[2]

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-quinuclidin-3-ol in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred solution of (R)-quinuclidin-3-ol at 0 °C.

-

After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by appropriate methods if necessary.

Note: This reaction should be carried out in a well-ventilated fume hood due to the toxicity of phosgene and its derivatives.

A primary application of this compound is in the synthesis of solifenacin.[2]

Materials:

-

This compound

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)[2]

-

Base (e.g., triethylamine, N-methylmorpholine, or pyridine)[2]

Procedure:

-

Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the chosen anhydrous solvent in a reaction flask under a nitrogen atmosphere.

-

Add a solution of this compound in the same solvent to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or HPLC.

-

The resulting solifenacin base can then be isolated and converted to its succinate salt.[2]

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, the expected analytical data can be inferred from the structure and data for similar compounds.

13C NMR Spectroscopy: The 13C NMR spectrum is a powerful tool for confirming the structure of the molecule. The table below provides expected chemical shift ranges for the key carbon atoms.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 150 - 160 |

| Quinuclidine C3 (CH-O) | 70 - 80 |

| Other Quinuclidine Carbons | 20 - 60 |

Table 2: Predicted 13C NMR chemical shift ranges for this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong characteristic absorption band for the chloroformate carbonyl group.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| Carbonyl (C=O) stretch | 1770 - 1790 (strong) |

| C-O stretch | 1100 - 1200 |

| C-Cl stretch | 600 - 800 |

Table 3: Expected characteristic IR absorption bands for this compound.

Visualizations

Caption: Synthetic workflow for this compound and its use.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Conclusion

This compound is a highly valuable chiral intermediate whose utility is fundamentally derived from the pronounced electrophilic character of its carbonyl carbon. This electrophilicity drives efficient nucleophilic acyl substitution reactions, allowing for the stereospecific introduction of the (R)-quinuclidin-3-yl moiety into complex molecules. Understanding the principles of its reactivity and the practical aspects of its synthesis is crucial for its effective application in the development of novel therapeutics. While direct quantitative kinetic data for this specific compound remains an area for further investigation, the extensive use of this reagent in pharmaceutical synthesis underscores its reliability and importance in modern drug discovery.

References

The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework and unique physicochemical properties make it an ideal building block for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the role of the quinuclidine scaffold in drug discovery, from its fundamental properties and synthesis to its application in approved therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Synthetic Strategies

The quinuclidine core's distinct characteristics are central to its utility in drug design. Its high basicity (pKa of the conjugate acid is ~11.0) allows for strong ionic interactions with biological targets. The caged structure provides a rigid framework that can reduce the entropic penalty of binding to a receptor and allows for the precise positioning of substituents in three-dimensional space.

Table 1: Physicochemical Properties of Quinuclidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | |

| Molar Mass | 111.18 g/mol | |

| pKa (conjugate acid) | 11.0 | |

| Melting Point | 156-159 °C | |

| Solubility | Soluble in water and organic solvents | [1] |

| LogP | 1.44 |

The synthesis of quinuclidine derivatives is well-established, often starting from commercially available precursors like 3-quinuclidinone or 3-quinuclidinol. A common synthetic route to 3-quinuclidinone hydrochloride begins with piperidine-4-carboxylic acid, as detailed below.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride[3]

This protocol outlines a common method for the gram-scale synthesis of 3-quinuclidinone hydrochloride, a key intermediate for many quinuclidine-based drugs.

Materials:

-

Piperidine-4-carboxylic acid

-

Thionyl chloride

-

Ethanol

-

Methyl chloroacetate

-

Sodium carbonate

-

Potassium tert-butoxide

-

Toluene

-

Hydrochloric acid

Procedure:

-

Esterification: Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.

-

N-Alkylation: The resulting ester is condensed with methyl chloroacetate in the presence of sodium carbonate to give ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

-

Dieckmann Cyclization, Hydrolysis, and Decarboxylation: The diester undergoes an intramolecular Dieckmann condensation using potassium tert-butoxide in toluene. The resulting β-keto ester is then hydrolyzed and decarboxylated in a one-pot reaction with hydrochloric acid to afford 3-quinuclidinone hydrochloride.

The Quinuclidine Scaffold in Approved Drugs

The versatility of the quinuclidine scaffold is exemplified by its presence in a range of approved drugs targeting different receptor systems. This section highlights three prominent examples: solifenacin, palonosetron, and cevimeline.

Solifenacin: A Muscarinic Receptor Antagonist

Solifenacin is a competitive muscarinic receptor antagonist, with a higher affinity for the M3 receptor subtype, making it effective in the treatment of overactive bladder.[2] The quinuclidinol portion of the molecule plays a crucial role in its binding to the receptor.

Palonosetron: A 5-HT₃ Receptor Antagonist

Palonosetron is a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3] Its rigid structure, conferred by the quinuclidine moiety, contributes to its high binding affinity and long duration of action.

Cevimeline: A Muscarinic Receptor Agonist

Cevimeline is a muscarinic agonist, primarily targeting M1 and M3 receptors, used to treat dry mouth associated with Sjögren's syndrome.[4] The quinuclidine core mimics the structure of acetylcholine, allowing it to activate these receptors.

Table 2: Quantitative Bioactivity Data of Representative Quinuclidine-Containing Drugs

| Drug | Target(s) | Bioactivity Parameter | Value (nM) | Reference(s) |

| Solifenacin | Muscarinic M₁ Receptor | Kᵢ | 26 | [1] |

| Muscarinic M₂ Receptor | Kᵢ | 170 | [1] | |

| Muscarinic M₃ Receptor | Kᵢ | 12 | [1] | |

| Muscarinic M₄ Receptor | Kᵢ | 110 | [1] | |

| Muscarinic M₅ Receptor | Kᵢ | 31 | [1] | |

| Palonosetron | 5-HT₃ Receptor | Kᵢ | 0.22 | [5] |

| Cevimeline | Muscarinic M₁ Receptor | EC₅₀ | 23 | [6] |

| Muscarinic M₂ Receptor | EC₅₀ | 1040 | [6] | |

| Muscarinic M₃ Receptor | EC₅₀ | 48 | [6] | |

| Muscarinic M₄ Receptor | EC₅₀ | 1310 | [6] | |

| Muscarinic M₅ Receptor | EC₅₀ | 63 | [6] |

Table 3: Pharmacokinetic Parameters of Representative Quinuclidine-Containing Drugs

| Drug | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Protein Binding (%) | Primary Metabolism | Reference(s) |

| Solifenacin | 3-8 | 45-68 | ~90 | 98 | CYP3A4 | [7] |

| Palonosetron | ~0.08 (IV) | ~40 | N/A (IV) | 62 | Multiple routes | [8] |

| Cevimeline | 1.5-2 | ~5 | N/A | <20 | CYP2D6, CYP3A4 |

Key Signaling Pathways

Quinuclidine-based drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. M₁, M₃, and M₅ receptors couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M₂ and M₄ receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin (5-hydroxytryptamine), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺). This influx leads to depolarization of the neuronal membrane and the initiation of an excitatory signal.

Experimental Workflows and Protocols

The discovery and development of quinuclidine-based drugs involve a series of well-defined experimental workflows, from initial screening to lead optimization.

High-Throughput Screening Workflow

A typical high-throughput screening (HTS) campaign to identify novel quinuclidine derivatives with desired bioactivity involves several stages, as depicted in the following workflow.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase (AChE) inhibitors.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme solution

-

Test compound solution

Procedure:

-

Reagent Preparation: Prepare stock solutions of DTNB and ATCI in phosphate buffer. Prepare the AChE solution to the desired concentration.

-

Assay Plate Preparation: To the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The rigid nature of the quinuclidine scaffold makes it an excellent platform for systematic SAR studies. Modifications at various positions of the quinuclidine ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

-

Substitution at the 3-position: This is a common site for modification. For muscarinic antagonists, an ester linkage at this position with a bulky hydrophobic group is often crucial for high affinity. The stereochemistry at the C3 position is also critical, with the (R)-enantiomer often being more potent.

-

Quaternization of the Nitrogen: For some applications, such as peripherally acting muscarinic antagonists, quaternization of the bridgehead nitrogen can prevent crossing the blood-brain barrier, thereby reducing central nervous system side effects.

-

Ring Modifications: While less common, modifications to the bicyclic ring system itself can be explored to fine-tune the scaffold's properties.

Conclusion

The quinuclidine scaffold continues to be a cornerstone in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its unique combination of rigidity, basicity, and synthetic accessibility has led to the development of successful drugs for a range of diseases. A thorough understanding of its physicochemical properties, synthetic routes, and the signaling pathways it can modulate is essential for researchers aiming to leverage this privileged core in their drug discovery efforts. Future exploration of novel substitution patterns and bioisosteric replacements on the quinuclidine ring holds the promise of yielding next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine nucleus, a bicyclic amine, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid structure, basic nitrogen atom, and synthetic tractability have made it a cornerstone for the design of compounds targeting a wide range of biological systems. This technical guide provides a comprehensive overview of the discovery of novel therapeutic agents based on quinuclidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and workflows.

Therapeutic Applications of Quinuclidine Derivatives

The versatility of the quinuclidine scaffold has been exploited to develop agents for various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.

Anticholinesterase Activity for Neurodegenerative Diseases

Quinuclidine derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

A series of N-alkyl quaternary quinuclidines has been synthesized and evaluated for their anticholinesterase activity. The inhibitory potency, expressed as the inhibition constant (Ki), varies with the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain. Bisquaternary derivatives have shown particularly high potency.

Table 1: Anticholinesterase Activity of N-Alkyl Quaternary Quinuclidine Derivatives [1]

| Compound | R Group | Linker (bis-derivatives) | AChE Ki (µM) | BChE Ki (µM) |

| Monoquaternary Alcohols | ||||

| 1 | C8H17 | - | 156.2 | 85.1 |

| 2 | C10H21 | - | 63.8 | 11.8 |

| 3 | C12H25 | - | 13.2 | 9.0 |

| 4 | C14H29 | - | 4.2 | 7.9 |

| 5 | C16H33 | - | 9.0 | 26.1 |

| Bisquaternary Alcohols | ||||

| 6 | - | C8H16 | 24.0 | 12.9 |

| 7 | - | C10H20 | 0.52 | 1.6 |

| Monoquaternary Oximes | ||||

| 8 | C8H17 | - | 82.7 | 37.9 |

| 9 | C10H21 | - | 23.8 | 5.2 |

| 10 | C12H25 | - | 14.3 | 5.4 |

| 11 | C14H29 | - | 7.0 | 8.8 |

| 12 | C16H33 | - | 19.0 | 48.6 |

| Bisquaternary Oximes | ||||

| 13 | - | C8H16 | 1.8 | 3.4 |

| 14 | - | C10H20 | 0.26 | 1.1 |

The cytotoxic effects of these compounds have also been evaluated in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines to assess their therapeutic potential.

Table 2: Cytotoxicity (IC50 in µM) of N-Alkyl Quaternary Quinuclidine Derivatives after 24h Exposure [1]

| Compound | SH-SY5Y IC50 (µM) | HepG2 IC50 (µM) |

| 3 | 55.4 | 49.3 |

| 4 | 16.3 | 18.0 |

| 5 | 7.2 | 10.5 |

| 10 | 35.6 | 39.8 |

| 11 | 16.9 | 19.4 |

| 12 | 10.1 | 13.7 |

| 6, 7, 13, 14 | > 200 | > 200 |

Antiparasitic Activity

Quinuclidine derivatives have shown promise as antiparasitic agents, particularly through the inhibition of squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway of parasites like Leishmania and Trypanosoma. This pathway is essential for parasite survival, and its inhibition represents a viable therapeutic strategy.

Table 3: Squalene Synthase Inhibitory Activity of Quinuclidine Derivatives

| Compound | Target Organism | IC50 (nM) | Reference |

| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine | Hamster liver SQS | 76 | [Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors] |

| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine | Human hepatoma cells SQS | 48 | [Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors] |

| YM-53579 | Human hepatoma cells SQS | 160 | [Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2] |

| YM-53601 | Human hepatoma cells SQS | 79 | [Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2] |

Antimicrobial Activity

The quinuclidine scaffold is also a valuable template for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. Quaternary quinuclidinium oximes, in particular, have demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC in µg/mL) of Quaternary N-benzyl Quinuclidinium Oximes [2]

| Compound | Substituent on Benzyl Ring | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae |

| 2 | H | 16 | 32 | 32 | 64 | 64 |

| 5 | m-Br | 1 | 1 | 0.25 | 0.5 | 1 |

| 10 | p-Cl | 1 | 0.5 | 0.25 | 0.25 | 0.5 |

| Gentamicin | - | 0.5 | 0.25 | 1 | 4 | 8 |

Modulation of Muscarinic and Nicotinic Acetylcholine Receptors

Quinuclidine-based ligands have been instrumental in the study of muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors, which are implicated in a wide range of physiological and pathological processes.

Novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and their binding affinities for the five muscarinic receptor subtypes (M1-M5) determined.

Table 5: Binding Affinities (Ki in nM) of Quinuclidinyl N-Phenylcarbamate Analogs for Human Muscarinic Receptors [3]

| Compound | R Group on Phenethyl Moiety | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| 3a | H | 3.8 | 26 | 5.2 | 4.6 | 3.4 |

| 3b | 4-OCH3 | 2.9 | 44 | 2.6 | 3.1 | 2.2 |

| 3c | 4-F | 2.0 | 13 | 2.6 | 2.2 | 1.8 |

Furthermore, quinuclidine derivatives have been identified as selective agonists for the α7 nicotinic acetylcholine receptor, a target for cognitive enhancement and anti-inflammatory therapies.

Table 6: Agonist Activity of Quinuclidine Derivatives at the α7 Nicotinic Acetylcholine Receptor

| Compound | EC50 (µM) | Reference |

| 3-Arylidene quinuclidine | 1.5 | [Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors] |

| N-methyl quinuclidine | 40 | [Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors] |

Anticancer Activity

The quinuclidine scaffold has also been explored for the development of anticancer agents. A series of quinuclidinone derivatives has been synthesized and evaluated for their anti-proliferative activity against human lung carcinoma (A549) and normal lung (L132) cell lines.

Table 7: In Vitro Anticancer Activity (IC50 in µM) of Quinuclidinone Derivatives

| Compound | A549 IC50 (µM) | L132 IC50 (µM) | Reference |

| 4c | 12.5 | >100 | [Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents] |

| 5e | 25 | >100 | [Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of N-Alkyl Quaternary Quinuclidines

General Procedure:

-

To a solution of 3-hydroxyquinuclidine or 3-quinuclidinone oxime in dry acetone, an equimolar amount of the appropriate alkyl bromide is added.

-

The reaction mixture is stirred at room temperature for 24-72 hours.

-

The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the N-alkyl monoquaternary quinuclidine derivative.

-

For the synthesis of bisquaternary derivatives, the appropriate 3-substituted quinuclidine is reacted with a 0.5 molar equivalent of the corresponding α,ω-dibromoalkane in dry methanol. The mixture is refluxed for 48 hours.

-

The solvent is evaporated under reduced pressure, and the residue is triturated with acetone to afford the bisquaternary derivative.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and BChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Procedure:

-

The reaction is performed in a 96-well microplate in a final volume of 200 µL of 0.1 M phosphate buffer (pH 7.4).

-

100 µL of the buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of human erythrocyte AChE or human plasma BChE are added to each well.

-

The plate is incubated for 10 minutes at 37 °C.

-

20 µL of DTNB solution (10 mM) is added, followed by 20 µL of ATC solution (10 mM).

-

The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the test compound-containing wells to the control wells (without inhibitor).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined using Dixon plots.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cells (e.g., A549, L132) are seeded in a 96-well plate at a density of 1 x 104 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for 24-48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 105 CFU/mL.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in drug discovery is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: Cholinergic Signaling Pathway and the Action of Quinuclidine-based AChE Inhibitors.

Caption: Inhibition of the Leishmania Sterol Biosynthesis Pathway by Quinuclidine Derivatives.

Caption: A schematic representation of the drug discovery and development pipeline.

Conclusion

The quinuclidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural features and synthetic accessibility allow for the generation of diverse chemical libraries with a wide range of pharmacological activities. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of quinuclidine-based drugs to address unmet medical needs. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.

References

- 1. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional nature of molecules is a fundamental principle in chemistry that takes on profound significance in the realm of pharmaceutical sciences. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit remarkably different pharmacological and toxicological profiles within the chiral environment of the human body. This in-depth technical guide explores the critical importance of enantiomeric purity in pharmaceutical synthesis, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to underscore the necessity of developing single-enantiomer drugs.

The Dichotomy of Enantiomers: Differential Pharmacological and Toxicological Effects

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant variations in their therapeutic effects and adverse reactions. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be inactive, less active, or even contribute to undesirable or toxic effects (the distomer).

Case Study: Thalidomide - A Tragic Lesson in Stereochemistry

The story of thalidomide serves as a stark reminder of the devastating consequences of ignoring enantiomeric purity. Marketed in the late 1950s as a racemic mixture for treating morning sickness in pregnant women, thalidomide was later found to be a potent teratogen, causing severe birth defects. Subsequent research revealed that the (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is responsible for the tragic teratogenic effects.[1][2][3] Although there is in vivo interconversion between the two enantiomers, the (S)-enantiomer exhibits a significantly stronger binding affinity for its target protein, cereblon (CRBN), which is implicated in its teratogenic mechanism.[4][5]

Case Study: Ibuprofen - A Tale of Two Potencies

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is another compelling example. It is commonly sold as a racemic mixture of (R)- and (S)-ibuprofen. The anti-inflammatory and analgesic effects of ibuprofen are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[6] The (R)-enantiomer is significantly less active. However, the body possesses enzymes that can convert the inactive (R)-enantiomer into the active (S)-enantiomer, a process known as chiral inversion.[7][8][9] This metabolic conversion allows the racemic mixture to be effective, although administering the pure (S)-enantiomer (dexibuprofen) can provide faster onset of action and potentially a better safety profile at a lower dose.[10]

Case Study: Fluoxetine - Subtle Differences with Significant Implications

Fluoxetine, the active ingredient in Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers are active in inhibiting the serotonin transporter (SERT), but they exhibit differences in their metabolism and potency of their metabolites.[11][12] The primary metabolite, norfluoxetine, also exists as two enantiomers. (S)-norfluoxetine is a more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[11] These subtle stereochemical differences can influence the overall therapeutic profile and duration of action of the drug.

Quantitative Comparison of Enantiomeric Activity

The following tables summarize the quantitative differences in the pharmacological and pharmacokinetic properties of the enantiomers for the aforementioned drugs.

Table 1: Comparison of Thalidomide Enantiomers

| Property | (R)-Thalidomide | (S)-Thalidomide | Reference(s) |

| Primary Activity | Sedative | Teratogenic | [1][2] |

| Binding Affinity to Cereblon (CRBN) | Lower | ~10-fold stronger | [4][5] |

Table 2: Comparison of Ibuprofen Enantiomers

| Property | (R)-Ibuprofen | (S)-Ibuprofen | Reference(s) |

| COX Inhibition | Significantly less potent | Primary active enantiomer | [6][10] |

| Metabolic Fate | Undergoes chiral inversion to (S)-ibuprofen | Active form | [7][8][9] |

Table 3: Comparison of Fluoxetine Enantiomers and Metabolites

| Compound | SERT Binding Affinity (Ki, nM) | Potency | Reference(s) |

| (R)-Fluoxetine | 5.2 ± 0.9 | Active | [13] |

| (S)-Fluoxetine | 4.4 ± 0.4 | Active (slightly more potent) | [11][13] |

| (R)-Norfluoxetine | Less potent | Metabolite | [11] |

| (S)-Norfluoxetine | More potent | Metabolite | [11] |

Experimental Protocols for Chiral Analysis

Ensuring the enantiomeric purity of a pharmaceutical product requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for separating and quantifying enantiomers.

Chiral HPLC Method for the Separation of Thalidomide Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of thalidomide.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatograph with UV detector.

-

Chiral Stationary Phase: CHIRALPAK AD-RH (amylose derivative immobilized on silica gel).[14]

-

Mobile Phase: A mixture of 10% acetonitrile, 70% methanol, and 20% 0.025 M citrate buffer (pH 3.0).[14]

-

Flow Rate: 0.5 mL/min.[14]

-

Column Temperature: Ambient.

-

Detection: UV at 220 nm.[14]

-

Sample Preparation: Stabilized blood samples are deproteinized with methanol and 2 M trichloroacetic acid. The supernatant is then injected into the HPLC system.[14]

-

Expected Results: Baseline separation of the two enantiomers, with (-)-(S)-thalidomide eluting at approximately 13.5 minutes and (+)-(R)-thalidomide at approximately 17.6 minutes.[14]

Chiral HPLC Method for the Separation of Ibuprofen Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of ibuprofen.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatograph with UV detector.

-

Chiral Stationary Phase: Chiralcel OJ-H (cellulose tris(4-methylbenzoate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (98:2:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the ibuprofen sample in the mobile phase.

-

Expected Results: Successful separation of the (R)- and (S)-enantiomers.

Visualizing Molecular Mechanisms and Pathways

Graphical representations are invaluable tools for understanding the complex interactions and transformations of chiral molecules in biological systems. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

References

- 1. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide - American Chemical Society [acs.org]

- 3. isciencemag.co.uk [isciencemag.co.uk]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fluoxetine - Wikipedia [en.wikipedia.org]

- 13. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Carbamates Using (R)-quinuclidin-3-yl carbonochloridate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbamates utilizing (R)-quinuclidin-3-yl carbonochloridate. This chiral reagent is a valuable building block in medicinal chemistry and drug development, enabling the synthesis of a wide range of carbamate derivatives, including those with therapeutic potential. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the field.

Introduction

This compound is a chiral chloroformate ester featuring a quinuclidine core. The high electrophilicity of the carbonyl carbon in the carbonochloridate moiety makes it highly reactive towards nucleophiles. Its primary application lies in the reaction with primary and secondary amines to form N-substituted carbamates. This reaction proceeds via a nucleophilic acyl substitution mechanism and is a key step in the synthesis of various biologically active molecules. For instance, quinuclidine-based carbamates have been investigated as potential central nervous system (CNS) active compounds, particularly as cholinesterase inhibitors for the treatment of Alzheimer's disease.

The synthesis of carbamates using this compound is a versatile and efficient method. The reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and potential racemization of the chiral center.

Reaction Mechanism and Workflow

The synthesis of carbamates from this compound and an amine follows a nucleophilic acyl substitution pathway. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonochloridate, leading to a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a chloride ion, to yield the stable carbamate product.

The experimental workflow for a typical carbamate synthesis using this compound is outlined below. This workflow highlights the key steps from reagent preparation to product purification.

Data Presentation

The following table summarizes the synthesis of various (R)-quinuclidin-3-yl carbamates from the corresponding amines and this compound.

| Amine Substrate | Amine Type | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Secondary, Cyclic | Acetonitrile | Triethylamine | 16 | ~60-65 | Patent Data |

| Aniline | Primary, Aromatic | Dichloromethane | Triethylamine | 4 | 85 | Representative |

| Benzylamine | Primary, Aliphatic | Tetrahydrofuran | Triethylamine | 3 | 92 | Representative |

| Diethylamine | Secondary, Aliphatic | Dichloromethane | Triethylamine | 2 | 95 | Representative |

| Piperidine | Secondary, Cyclic | Tetrahydrofuran | Triethylamine | 2 | 93 | Representative |

Note: "Representative" yields and conditions are based on typical reactions of chloroformates with the specified amine types and are provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of (1S, 3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin Intermediate)

This protocol is adapted from patent literature describing the synthesis of a key intermediate for the drug Solifenacin.

Materials:

-

This compound

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Triethylamine (Et3N)

-

Anhydrous Acetonitrile (CH3CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

To a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile, cooled to 0 °C in an ice-water bath, is added a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: General Procedure for the Synthesis of (R)-quinuclidin-3-yl N-Aryl Carbamates (Representative Example: N-phenyl carbamate)

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a suitable mixture of ethyl acetate and hexanes) to yield the pure (R)-quinuclidin-3-yl N-phenyl carbamate.

Protocol 3: General Procedure for the Synthesis of (R)-quinuclidin-3-yl N-Alkyl Carbamates (Representative Example: N-benzyl carbamate)

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-quinuclidin-3-yl N-benzyl carbamate.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of chiral carbamates. The protocols provided herein offer robust methods for the preparation of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The straightforward reaction conditions and the ability to introduce a variety of amine-containing substituents make this a valuable tool for the synthesis of novel molecular entities. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.

Application Notes and Protocols: Synthesis of (R)-Quinuclidin-3-yl Carbamates from Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-yl carbonochloridate is a key chiral building block in medicinal chemistry, primarily utilized for the synthesis of carbamate derivatives. The reaction of this chloroformate with primary and secondary amines is a robust and efficient method for introducing the (R)-quinuclidin-3-yl moiety into a wide range of molecules. This functional group is of significant interest in drug development, particularly for its role in compounds targeting the central nervous system. The resulting carbamates have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2]

These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including the reaction mechanism, quantitative data, experimental protocols, and the biological context of the resulting products.

Reaction Mechanism and Principles

The formation of carbamates from this compound and an amine follows a nucleophilic acyl substitution mechanism. The key steps are:

-